molecular formula C8H13NOS B2360579 N-(4-Methylthiolan-3-yl)prop-2-enamide CAS No. 1934881-14-7

N-(4-Methylthiolan-3-yl)prop-2-enamide

Cat. No.: B2360579
CAS No.: 1934881-14-7
M. Wt: 171.26
InChI Key: IODPAYYAYMCSGF-UHFFFAOYSA-N
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Description

N-(4-Methylthiolan-3-yl)prop-2-enamide: is an organic compound with the molecular formula C8H13NOS It is characterized by the presence of a thiolane ring substituted with a methyl group and an amide group attached to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylthiolan-3-yl)prop-2-enamide typically involves the reaction of 4-methylthiolane-3-carboxylic acid with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Methylthiolan-3-yl)prop-2-enamide can undergo oxidation reactions, particularly at the sulfur atom in the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiolane derivative with a reduced amide group.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the alkene group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiolane derivatives.

    Substitution: Various substituted amides or alkenes depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-Methylthiolan-3-yl)prop-2-enamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts. Its unique structure allows for the exploration of novel chemical reactivity and properties.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.

Medicine: this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties, although further research is needed to confirm these effects.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and other advanced materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-Methylthiolan-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

  • N-(2-Methylthiolan-3-yl)prop-2-enamide
  • N-(4-Methylthiolan-3-yl)prop-2-enamide

Comparison: this compound is unique due to the position of the methyl group on the thiolane ring. This structural difference can influence its chemical reactivity and biological activity compared to similar compounds. For instance, the position of the methyl group may affect the compound’s ability to interact with specific enzymes or receptors, leading to variations in its pharmacological properties.

Properties

IUPAC Name

N-(4-methylthiolan-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-3-8(10)9-7-5-11-4-6(7)2/h3,6-7H,1,4-5H2,2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODPAYYAYMCSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSCC1NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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